molecular formula C11H14 B1593505 5-METHYLTETRALINE CAS No. 2809-64-5

5-METHYLTETRALINE

Cat. No.: B1593505
CAS No.: 2809-64-5
M. Wt: 146.23 g/mol
InChI Key: YXOVIGZJPGLNGM-UHFFFAOYSA-N
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Description

5-METHYLTETRALINE, also known as 5-Methyltetralin, is an organic compound with the molecular formula C₁₁H₁₄ and a molecular weight of 146.2289 g/mol . It is a derivative of naphthalene, where the aromatic ring is partially hydrogenated, and a methyl group is attached at the 5th position. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-METHYLTETRALINE can be synthesized through several methods. One common approach involves the hydrogenation of 5-methylnaphthalene under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs in a hydrogen atmosphere at temperatures ranging from 100°C to 200°C and pressures of 50-100 atm .

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-METHYLTETRALINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-METHYLTETRALINE has several scientific research applications:

Mechanism of Action

The mechanism of action of naphthalene, 1,2,3,4-tetrahydro-5-methyl- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYLTETRALINE is unique due to the presence of the methyl group, which imparts distinct chemical and physical properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications .

Properties

IUPAC Name

5-methyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-9-5-4-7-10-6-2-3-8-11(9)10/h4-5,7H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOVIGZJPGLNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182365
Record name Naphthalene, 1,2,3,4-tetrahydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2809-64-5
Record name Naphthalene, 1,2,3,4-tetrahydro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,2,3,4-tetrahydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAPHTHALENE, 1,2,3,4-TETRAHYDRO-5-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888WK5BNU1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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